Tafluprost - 209860-87-7

Tafluprost

Catalog Number: EVT-283111
CAS Number: 209860-87-7
Molecular Formula: C25H34F2O5
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tafluprost is a synthetic prostaglandin F2α (PGF2α) analogue, specifically a 15-deoxy-15,15-difluoro-16-phenoxy prostaglandin F2α analogue. It acts as a potent and selective agonist of the prostanoid FP receptor. In scientific research, Tafluprost serves as a valuable tool for investigating ocular hypertension and glaucoma, particularly its role in modulating intraocular pressure (IOP).

Tafluprost acid

  • Compound Description: Tafluprost acid is the biologically active metabolite of Tafluprost. It is a potent and selective prostaglandin F2α (PGF2α) receptor agonist. [, , , , ]
  • Relevance: Tafluprost acid is directly responsible for the intraocular pressure (IOP)-lowering effect of Tafluprost. It is formed by hydrolysis of the ester group in Tafluprost after topical administration. Tafluprost acid has a higher affinity for the FP receptor compared to Tafluprost. [, , , , ]

Latanoprost

  • Compound Description: Latanoprost is a prostaglandin F2α analog used to treat glaucoma and ocular hypertension. It lowers IOP primarily by increasing uveoscleral outflow. [, , , , , , , , , , , ]
  • Relevance: Latanoprost is structurally similar to Tafluprost and shares its mechanism of action for lowering IOP. Several studies have compared the efficacy and safety of Tafluprost to Latanoprost, finding them to be generally comparable. [, , , , , , , , , , , ]

Travoprost

  • Compound Description: Travoprost is another prostaglandin F2α analog used to treat glaucoma and ocular hypertension. It primarily lowers IOP by increasing uveoscleral outflow. [, , , , , ]
  • Relevance: Similar to Tafluprost, Travoprost is a potent IOP-lowering agent. It is structurally similar to Tafluprost and shares its mechanism of action. Some studies suggest that Travoprost might have a greater IOP-lowering effect than Tafluprost in the late afternoon and evening. [, , , , , ]

Bimatoprost

  • Compound Description: Bimatoprost is a prostaglandin analog used to treat glaucoma and ocular hypertension. It lowers IOP by increasing both trabecular meshwork and uveoscleral outflow. [, , , , ]
  • Relevance: Bimatoprost, like Tafluprost, effectively lowers IOP. While structurally similar to Tafluprost, Bimatoprost has a slightly different mechanism of action, potentially leading to greater IOP reduction in some cases. [, , , , ]

Timolol

  • Compound Description: Timolol is a non-selective beta-adrenergic receptor antagonist used to lower IOP in patients with glaucoma and ocular hypertension. It works by reducing aqueous humor production. [, , , , , , ]
  • Relevance: Timolol is often used in combination with prostaglandin analogs, including Tafluprost, to achieve additive IOP-lowering effects. The fixed-dose combination of Tafluprost and Timolol provides convenient once-daily dosing for patients. [, , , , , , ]

1,2-dinor-tafluprost acid

  • Compound Description: 1,2-dinor-tafluprost acid is a metabolite of Tafluprost, formed by β-oxidation and subsequent oxidation. []
  • Relevance: This metabolite is found in ocular tissues after Tafluprost administration but does not significantly lower IOP. It provides insight into the metabolic pathways of Tafluprost in the body. []

1,2,3,4-tetaranor-tafluprost acid

  • Compound Description: 1,2,3,4-tetaranor-tafluprost acid is another metabolite of Tafluprost, generated through further β-oxidation and oxidation. []
  • Relevance: Similar to 1,2-dinor-tafluprost acid, this metabolite is found in ocular tissues after Tafluprost administration but does not significantly lower IOP. It contributes to the understanding of Tafluprost's metabolic fate. []

Unoprostone

  • Compound Description: Unoprostone is a prostaglandin analog used to treat glaucoma and ocular hypertension. It is a prodrug that is converted to its active form, unoprostone isopropyl ester, in the cornea. Unoprostone isopropyl ester lowers IOP by increasing uveoscleral outflow. []
  • Relevance: Unoprostone, like Tafluprost, is a prostaglandin analog that targets the FP receptor to lower IOP. Studies comparing their efficacy suggest that Tafluprost may be more potent in reducing IOP. []
Source and Classification

Tafluprost is derived from prostaglandin F2α, specifically designed to mimic its effects while providing enhanced therapeutic benefits. The compound is classified as a selective agonist for the prostaglandin F receptor, which is crucial in regulating intraocular pressure by increasing uveoscleral outflow.

Synthesis Analysis

The synthesis of tafluprost involves several key steps, primarily utilizing the Corey method, which allows for the sequential attachment of side chains to a core structure derived from commercially available precursors.

  1. Initial Steps: The synthesis begins with a Horner–Wadsworth–Emmons condensation reaction involving a Corey aldehyde derivative. This step attaches the lower side chain to the core structure.
  2. Fluorination: The next critical step involves difluorination of the ω-chain using morpholinosulfur trifluoride, resulting in a 15-deoxy-15,15-difluoro derivative.
  3. Oxidation and Esterification: The resulting alcohols undergo oxidation using Dess-Martin periodinane to form a keto intermediate. Subsequent hydrolysis and esterification yield tafluprost with high purity.
  4. Purification: The final product is purified through silica gel flash chromatography, ensuring that impurities are minimized and the active pharmaceutical ingredient is of high quality .
Molecular Structure Analysis

Tafluprost has a complex molecular structure characterized by its unique arrangement of functional groups. Its chemical formula is C20H27F2O4S, with a molecular weight of approximately 396.49 g/mol.

  • Structural Features:
    • The compound features a cyclopentane ring, which is typical for prostaglandin analogs.
    • It contains two fluorine atoms that enhance its potency and selectivity.
    • The presence of multiple hydroxyl groups contributes to its solubility and biological activity.
  • Spectroscopic Data: The molecular structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm its structural integrity and purity .
Chemical Reactions Analysis

Tafluprost participates in several chemical reactions during its synthesis and metabolism:

  1. Horner-Wadsworth-Evans Reaction: This reaction facilitates the formation of the lower side chain by reacting with phosphonates.
  2. Fluorination Reaction: The introduction of fluorine atoms enhances its pharmacological properties but requires careful handling due to the reactivity involved.
  3. Oxidation Reactions: These are crucial for converting alcohol intermediates into ketones, which are necessary for further reactions leading to tafluprost.
  4. Esterification: This step finalizes the synthesis by forming the ester bond that characterizes tafluprost .
Mechanism of Action

Tafluprost operates primarily through its action on the prostaglandin F receptors located in ocular tissues:

  • Increased Uveoscleral Outflow: By activating these receptors, tafluprost enhances fluid drainage from the eye, effectively lowering intraocular pressure.
  • Pharmacokinetics: After topical administration, tafluprost is rapidly absorbed into systemic circulation, with peak plasma concentrations occurring approximately 10 minutes post-application .
  • Clinical Efficacy: Clinical trials have demonstrated that tafluprost significantly reduces intraocular pressure compared to baseline measurements in patients with glaucoma or ocular hypertension .
Physical and Chemical Properties Analysis

Tafluprost exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a clear to slightly yellow solution.
  • Viscosity: Tafluprost has a viscosity of approximately 2440 mPa·s at 25 °C, indicating its thick consistency suitable for ophthalmic formulations.
  • Solubility: It is soluble in organic solvents such as methanol and acetonitrile but has limited solubility in water due to its hydrophobic nature.
  • Stability: Tafluprost is stable under recommended storage conditions but may degrade under excessive heat or light exposure .
Applications

Tafluprost's primary application lies in ophthalmology:

  • Glaucoma Treatment: It is used as a first-line treatment option for patients with open-angle glaucoma or ocular hypertension due to its efficacy in lowering intraocular pressure.
  • Research Applications: Beyond clinical use, tafluprost has been studied for potential applications in other areas such as inflammation modulation and tissue regeneration due to its prostaglandin-like effects.
  • Formulation Development: Ongoing research focuses on improving formulation techniques to enhance bioavailability and patient adherence .

Properties

CAS Number

209860-87-7

Product Name

Tafluprost

IUPAC Name

propan-2-yl (Z)-7-[(1R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C25H34F2O5

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21?,22+,23-/m1/s1

InChI Key

WSNODXPBBALQOF-MMDZIBFSSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Solubility

Insoluble
5.28e-03 g/L

Synonyms

1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate
AFP-168
tafluprost

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H](C1/C=C/C(COC2=CC=CC=C2)(F)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.